molecular formula C27H27N3O5 B2615511 (Z)-2-Cyano-N-(furan-2-ylmethyl)-3-[3-methoxy-4-[2-oxo-2-(2,4,6-trimethylanilino)ethoxy]phenyl]prop-2-enamide CAS No. 1087665-44-8

(Z)-2-Cyano-N-(furan-2-ylmethyl)-3-[3-methoxy-4-[2-oxo-2-(2,4,6-trimethylanilino)ethoxy]phenyl]prop-2-enamide

Cat. No.: B2615511
CAS No.: 1087665-44-8
M. Wt: 473.529
InChI Key: YUVIFCYDIWBSNL-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-N-(furan-2-ylmethyl)-3-[3-methoxy-4-[2-oxo-2-(2,4,6-trimethylanilino)ethoxy]phenyl]prop-2-enamide is a structurally complex enamide derivative characterized by:

  • A cyano group at the α-position of the enamide backbone.
  • A furan-2-ylmethyl substituent on the amide nitrogen.
  • A 3-methoxy-4-substituted phenyl group linked via a propenamide chain, where the substitution includes a 2-oxo-2-(2,4,6-trimethylanilino)ethoxy moiety. The Z-configuration of the double bond introduces steric and electronic constraints that may influence solubility, stability, and biological activity.

Properties

IUPAC Name

(Z)-2-cyano-N-(furan-2-ylmethyl)-3-[3-methoxy-4-[2-oxo-2-(2,4,6-trimethylanilino)ethoxy]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O5/c1-17-10-18(2)26(19(3)11-17)30-25(31)16-35-23-8-7-20(13-24(23)33-4)12-21(14-28)27(32)29-15-22-6-5-9-34-22/h5-13H,15-16H2,1-4H3,(H,29,32)(H,30,31)/b21-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVIFCYDIWBSNL-MTJSOVHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)COC2=C(C=C(C=C2)C=C(C#N)C(=O)NCC3=CC=CO3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)NC(=O)COC2=C(C=C(C=C2)/C=C(/C#N)\C(=O)NCC3=CC=CO3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-Cyano-N-(furan-2-ylmethyl)-3-[3-methoxy-4-[2-oxo-2-(2,4,6-trimethylanilino)ethoxy]phenyl]prop-2-enamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a cyano group and various functional moieties that may interact with biological systems, leading to diverse pharmacological effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example, related derivatives have demonstrated significant cytotoxicity against various cancer cell lines. The structure–activity relationship (SAR) analysis indicates that modifications to the phenyl and furan rings can enhance anticancer efficacy.

A notable study reported that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting that structural features such as electron-donating groups on the phenyl ring are crucial for activity .

The proposed mechanism of action involves the compound's interaction with specific molecular targets within cancer cells. The cyano group may act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. Additionally, the presence of methoxy and furan groups can enhance binding affinities to target receptors or enzymes, modulating their activity and leading to apoptosis in malignant cells .

Other Biological Activities

Beyond anticancer properties, compounds with similar structures have been explored for their anti-inflammatory and antimicrobial activities. For instance, certain derivatives have shown promise in inhibiting inflammatory pathways and exhibiting antibacterial effects against both Gram-positive and Gram-negative bacteria .

Summary of Biological Activities

Activity TypeRelated CompoundsIC50 Values (µM)Notes
AnticancerVarious derivatives1.61 - 23.30Effective against multiple cancer cell lines
Anti-inflammatorySelected analogsNot specifiedInhibition of inflammatory mediators
AntimicrobialRelated compoundsNot specifiedActivity against Gram-positive and Gram-negative bacteria

Structure-Activity Relationship (SAR)

Structural FeatureImpact on Activity
Electron-donating groupsIncrease anticancer activity
Cyano groupEnhances electrophilic properties
Methoxy substitutionImproves receptor binding

Case Study 1: Anticancer Activity in Breast Cancer

In a study examining a series of (Z)-2-cyano derivatives, one compound demonstrated potent activity against MCF-7 breast cancer cells with an IC50 value of 1.98 µg/mL. Molecular dynamics simulations revealed that this compound interacted primarily through hydrophobic contacts with the Bcl-2 protein, suggesting a mechanism involving apoptosis induction through modulation of survival pathways .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on a related compound's ability to inhibit pro-inflammatory cytokines in vitro. The results indicated a significant reduction in TNF-alpha and IL-6 levels upon treatment with the compound at concentrations ranging from 5 to 20 µM, highlighting its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

(2E)-2-Cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide (CAS 5910-80-5)

  • Key Differences: Substituents: The ethoxyphenyl group replaces the furan-2-ylmethyl moiety, and the phenyl ring bears a nitro group instead of methoxy and trimethylanilino-ethoxy groups.

3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide ()

  • Key Differences: Core Structure: Pyrazine-carboxamide replaces the propenamide backbone. Substituents: A hydroxy-acetyl-amino group and difluorophenyl moiety differ from the target’s trimethylanilino-ethoxy group.
  • Isomerism : Separated into Isomer 1 (Rt = 1.610 min) and Isomer 2 (Rt = 2.410 min) using chiral chromatography, highlighting the importance of stereochemistry in activity .

Methyl [3-(propan-2-ylcarbamoyl)furan-2-yl]acetate ()

  • Key Differences: Simpler furan-carboxamide structure lacking the cyano-enamide and substituted phenyl groups.

Physicochemical and Functional Comparisons

Property Target Compound 5910-80-5 (E-enamide) Pyrazine-carboxamide ()
Molecular Weight ~500–550 g/mol (estimated) ~400 g/mol (exact data unavailable) 428.3 g/mol (ES/MS)
Key Functional Groups Cyano, furan, trimethylanilino Cyano, nitrophenyl, ethoxy Hydroxy-acetyl, difluorophenyl
Isomerism Z-configuration E-configuration Separable diastereomers
Synthetic Complexity High (multiple substitutions) Moderate High (chiral separation)

Research Implications

  • Stereochemical Impact : The Z-configuration in the target compound may enhance steric hindrance compared to E-isomers, influencing receptor binding or metabolic stability .
  • Trimethylanilino Group: This electron-rich aromatic substituent could improve lipophilicity and membrane permeability relative to the nitro group in 5910-80-5 .
  • Furan vs.

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